Belotecan

Description

This compound has been investigated for the treatment of Epithelial Ovarian Cancer.

This compound is a semi-synthetic camptothecin analogue, with potential antitumor activity. Upon administration, this compound binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Topoisomerase I is an enzyme that mediates reversible single-strand breaks in DNA during DNA replication.

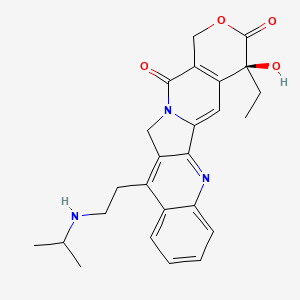

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHWXBUNXOXMRL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180332 | |

| Record name | Belotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256411-32-2 | |

| Record name | Belotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256411-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256411322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Z82M2G1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belotecan's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belotecan (marketed as Camtobell®) is a semi-synthetic, water-soluble camptothecin analogue developed as a potent anti-cancer agent.[1][2] It is primarily indicated for the treatment of small cell lung cancer (SCLC) and ovarian cancer.[1] Like other camptothecin derivatives, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme for resolving DNA torsional strain during replication and transcription.[1][3][4] By stabilizing the TOP1-DNA cleavage complex, this compound induces lethal double-strand DNA breaks, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][5][6] This guide provides an in-depth review of its molecular mechanism, cellular effects, and relevant experimental data.

Core Mechanism: Topoisomerase I Inhibition

The fundamental anti-tumor activity of this compound stems from its specific interaction with the DNA topoisomerase I enzyme.

The Role of Topoisomerase I

During DNA replication and transcription, the unwinding of the DNA double helix creates supercoiling and torsional strain.[3] Topoisomerase I alleviates this strain by inducing transient single-strand breaks, allowing the DNA to rotate, and then re-ligating the broken strand.[3][7] This process is vital for the progression of replication forks and is especially active in cancer cells due to their high rate of proliferation.[3]

This compound's Molecular Interaction

This compound exerts its cytotoxic effect by binding to the covalent binary complex formed between TOP1 and DNA (the TOP1cc).[3][5][7] This binding stabilizes the complex, physically preventing the enzyme from re-ligating the single-strand break it created.[2][3] The collision of an advancing DNA replication fork with this stabilized "cleavable complex" transforms the transient single-strand break into a permanent, lethal double-strand DNA break.[2][5]

Caption: Core mechanism of this compound action on Topoisomerase I.

Cellular Consequences of this compound Action

The induction of DNA double-strand breaks by this compound triggers a cascade of cellular responses, culminating in cell death.

DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA damage activates cellular DNA damage response (DDR) pathways.[3] This response leads to the arrest of the cell cycle, providing the cell an opportunity to repair the damage.[8] Studies on various cancer cell lines, including glioma and cervical cancer, have shown that this compound induces a significant cell cycle arrest at the G2/M phase.[9][10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.[3]

Caption: this compound-induced DNA damage leading to G2/M cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[9][10] Experimental evidence from cervical cancer cell lines demonstrated characteristic DNA laddering on fragmentation assays following this compound treatment, a hallmark of apoptosis.[11] Further gene expression analysis revealed that this compound treatment alters the regulation of genes involved in apoptosis, cell cycle control, and DNA repair pathways.[11]

Quantitative Efficacy and Pharmacokinetic Data

The efficacy of this compound has been quantified in both preclinical and clinical settings.

In Vitro Cytotoxicity

This compound has demonstrated potent, dose-dependent cytotoxicity across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (48h) | Citation |

| LN229 | Glioma | 9.07 nM | [9] |

| U251 MG | Glioma | 14.57 nM | [9] |

| U343 MG | Glioma | 29.13 nM | [9] |

| U87 MG | Glioma | 84.66 nM | [9] |

| Table 1: In Vitro IC50 Values for this compound in Human Glioma Cell Lines. |

Clinical Efficacy

Clinical trials have established the efficacy of this compound, particularly in SCLC and ovarian cancer.

| Cancer Type | Setting | Combination Agent | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Citation |

| SCLC | Second-line vs. Topotecan | Monotherapy | 33% | 13.2 months | [6][12] |

| SCLC | First-line | Cisplatin | 71.4% | 10.2 months | [13] |

| SCLC | Chemotherapy-naïve | Monotherapy | 63.6% | 11.9 months | [14] |

| Recurrent Ovarian | Recurrent | Carboplatin | 57.1% | Not Reported | [6][15] |

| Table 2: Summary of Key Clinical Trial Results for this compound. |

Pharmacokinetics and Drug Transport

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value (at 0.50 mg/m²/d with Cisplatin) | Citation |

| Plasma Clearance | 5.78 ± 1.32 L/h | [16][17] |

| Terminal Half-life | 8.55 ± 2.12 h | [16][17] |

| Fraction Excreted in Urine | 37.36 ± 5.55% | [16][17] |

| Oral Bioavailability (Rats) | 11.4% | [18] |

| Table 3: Pharmacokinetic Parameters of this compound. |

Notably, the low oral bioavailability of this compound is partly attributed to its efflux from cells by transporters such as P-glycoprotein (P-gp), MRP2, and BCRP.[18] Co-administration with an inhibitor like cyclosporine A significantly increased its bioavailability in preclinical models.[18]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[11]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, CaSki) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Apoptosis Detection by DNA Fragmentation Assay

This method visualizes the cleavage of DNA into oligonucleosomal fragments, a hallmark of apoptosis.[11]

-

Cell Treatment: Culture cells in 6-well plates and treat with an effective concentration of this compound (e.g., 2x IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

DNA Extraction: Isolate genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high-purity DNA.

-

Gel Electrophoresis: Load equal amounts of DNA (e.g., 5-10 µg) from each sample onto a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp indicates apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells and treat with this compound or vehicle control as described for the apoptosis assay.

-

Cell Harvesting: Harvest approximately 1x10⁶ cells per sample by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and collecting the fluorescence emission.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Cytotoxic effects of this compound in the cervical cancer cell lines. [ogscience.org]

- 12. mdpi.com [mdpi.com]

- 13. Phase II study of combined this compound and cisplatin as first-line chemotherapy in patients with extensive disease of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II study of this compound, a camptothecin analogue, in combination with carboplatin for the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Involvement of P-glycoprotein, multidrug resistance protein 2 and breast cancer resistance protein in the transport of this compound and topotecan in Caco-2 and MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Belotecan: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belotecan (also known as CKD-602) is a semi-synthetic analogue of camptothecin, a natural alkaloid with potent anti-tumor activity.[1] It is a topoisomerase I inhibitor used in chemotherapy for the treatment of small-cell lung cancer and ovarian cancer.[2] This technical guide provides an in-depth overview of this compound's chemical structure, its semi-synthesis pathway from camptothecin, and its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure

This compound is a pentacyclic quinoline alkaloid. Its core structure is derived from camptothecin, featuring a planar pentacyclic ring system and a chiral center at the 20-position with an (S)-configuration, which is essential for its biological activity. The key modification in this compound compared to camptothecin is the addition of an N-isopropylaminoethyl side chain at the 7-position of the A ring. This modification enhances the water solubility of the compound.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (4S)-4-Ethyl-4-hydroxy-11-(2-(isopropylamino)ethyl)-1,12-dihydro-14H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H)-dione[3] |

| Molecular Formula | C25H27N3O4[4] |

| Molecular Weight | 433.50 g/mol [4] |

| CAS Number | 256411-32-2[3] |

| pIC50 (Topoisomerase I) | 6.56[3] |

Synthesis Pathway

The semi-synthesis of this compound from the natural product (20S)-Camptothecin (CPT) is a two-step process involving a Minisci-type reaction followed by a Mannich-type reaction.[2] While detailed experimental protocols are proprietary, the general pathway is outlined below.

Step 1: Minisci-type Reaction - Synthesis of 7-Methylcamptothecin

The first step involves the introduction of a methyl group at the C7 position of the camptothecin core. This is achieved through a Minisci reaction, which is a radical substitution reaction.

Experimental Protocol Outline:

Natural camptothecin is reacted with a methyl source in the presence of a radical initiator. Based on available literature, this involves:

-

Substrates: (20S)-Camptothecin, a methyl source compound (e.g., acetaldehyde, paraldehyde, metaldehyde, or acetone).

-

Reagents: Ferrous sulfate (FeSO4) and hydrogen peroxide (H2O2) are used to generate the methyl radicals. The reaction is typically carried out in an acidic medium (sulfuric acid).

-

Conditions: The reaction is performed under cooling conditions.

The product of this reaction is 7-methylcamptothecin. This intermediate is then extracted and purified.

Step 2: Mannich-type Reaction - Synthesis of this compound

The second step is a Mannich reaction, which introduces the N-isopropylaminoethyl side chain at the 7-position via the previously introduced methyl group. The Mannich reaction is a three-component condensation reaction.

Experimental Protocol Outline:

The 7-methylcamptothecin intermediate is reacted with isopropylamine and a methylene source.

-

Substrates: 7-Methylcamptothecin, isopropylamine, and a methylene source compound (e.g., formaldehyde).

-

Conditions: The reaction is carried out in a polar solvent under heating conditions in an acidic environment.

The final product, this compound, is then separated from unreacted starting materials and purified, often through salt formation and crystallization.

References

- 1. Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Belotecan: A Technical Guide to a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belotecan (also known as CKD-602) is a semi-synthetic camptothecin analogue that has demonstrated significant anti-tumor activity in a range of cancers.[1][2] As a potent inhibitor of topoisomerase I, this compound represents a key therapeutic agent in oncology, particularly for small-cell lung cancer and ovarian cancer.[3][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone.[6] this compound exerts its cytotoxic effects by targeting the covalent complex formed between topoisomerase I and DNA.[7] By binding to this complex, this compound stabilizes it, thereby preventing the re-ligation of the DNA strand. This stabilization results in the accumulation of single-strand breaks.[8]

When the cellular DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into irreversible double-strand breaks. The accumulation of these lethal DNA lesions triggers a cascade of cellular events, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (ng/mL) |

| KATO III | Stomach Cancer | 160 |

| HT-29 | Colon Cancer | 10.9 |

| A549 | Lung Cancer | 9 |

| MDA-MB-231 | Breast Cancer | 345 |

| SKOV3 | Ovarian Cancer | 31 |

| Caski | Cervical Cancer | 30 |

| HeLa | Cervical Cancer | 150 |

| SiHa | Cervical Cancer | 150 |

| U87 MG | Glioma | 84.66 (nM) |

| U343 MG | Glioma | 29.13 (nM) |

| U251 MG | Glioma | 14.57 (nM) |

| LN229 | Glioma | 9.07 (nM) |

Data compiled from multiple sources.[1][2][9]

Table 2: Preclinical Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Type | Treatment Dose | Outcome |

| Ca Ski cervical cancer mouse xenograft | Cervical Cancer | 25 mg/kg | Reduced tumor growth |

Data from Cayman Chemical product information.[9]

Table 3: Clinical Efficacy of this compound in Small-Cell Lung Cancer (SCLC)

| Study Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) |

| Phase II | Chemotherapy-naive or chemosensitive SCLC | 0.5 mg/m²/day on days 1-5 of a 3-week cycle | 42.9% | 11.9 months (naive), 10.5 months (sensitive) |

| Phase IIb (vs. Topotecan) | Sensitive-relapsed SCLC | 0.5 mg/m² (this compound) vs. 1.5 mg/m² (Topotecan) | 33% vs. 21% | 13.2 months vs. 8.2 months |

| Phase II (Second-line) | Previously treated SCLC | Daily intravenous infusion for 5 consecutive days, every 3 weeks | 24% | 9.9 months |

| Phase I (with Cisplatin) | Previously untreated extensive-stage SCLC | This compound (0.50 mg/m²/d, days 1-4) + Cisplatin (60 mg/m², day 1) every 3 weeks | 76.5% (Partial Response) | Not Reported |

Data compiled from multiple clinical trials.[3][4][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound and other topoisomerase I inhibitors are provided below.

DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)

-

This compound (or other test compounds)

-

Agarose gel (1%)

-

Ethidium bromide

-

Loading dye

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding human topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a loading dye containing SDS.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.[13][14]

Topoisomerase I-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.

Materials:

-

Human Topoisomerase I

-

A 3'-end radiolabeled DNA substrate (e.g., a specific oligonucleotide)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)

-

This compound (or other test compounds)

-

Denaturing polyacrylamide gel

-

SDS and Proteinase K

-

Loading dye (containing formamide)

Procedure:

-

Incubate the radiolabeled DNA substrate with human topoisomerase I in the presence of varying concentrations of this compound at 25°C for 20 minutes.

-

Terminate the reaction by adding SDS to a final concentration of 0.5%.

-

Treat with Proteinase K to digest the topoisomerase I.

-

Add loading dye containing formamide to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA fragments indicates stabilization of the cleavage complex.[15][16]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

Conclusion

This compound is a clinically significant topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to stabilize the topoisomerase I-DNA complex, leading to lethal double-strand breaks and subsequent apoptosis, underscores its efficacy as an anticancer agent. The quantitative data from in vitro, preclinical, and clinical studies provide a strong rationale for its use in oncology. The detailed experimental protocols and pathway diagrams included in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other topoisomerase I inhibitors. Further research into synergistic drug combinations and mechanisms of resistance will continue to refine the clinical application of this potent therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter phase II study of this compound, a new camptothecin analogue, as a second-line therapy in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 14. ebiohippo.com [ebiohippo.com]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

Discovery and development of Belotecan (CKD-602)

An In-Depth Technical Guide to the Discovery and Development of Belotecan (CKD-602)

Abstract

This compound (CKD-602) is a semi-synthetic, water-soluble camptothecin analogue developed as a potent inhibitor of DNA topoisomerase I. Marketed in South Korea as Camtobell®, it is indicated for the treatment of small-cell lung cancer and ovarian cancer.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical data, and clinical development of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for a Novel Camptothecin Analogue

The natural product camptothecin demonstrated significant antitumor activity, but its clinical development was hampered by poor water solubility and unacceptable toxicity. This led to the development of semi-synthetic analogues designed to improve its pharmacological properties. This compound (CKD-602) was developed by Chong Kun Dang Pharmaceuticals to offer a more potent and water-soluble alternative to existing topoisomerase I inhibitors like topotecan and irinotecan.[2][3] The key innovation in this compound's structure is the introduction of a water-solubilizing isopropylaminoethyl group at the 7-position of the camptothecin core, enhancing its clinical utility.[2]

Chemical Synthesis

This compound, with the IUPAC name (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, is derived from camptothecin through a multi-step synthetic process.[1] While specific proprietary details of the industrial synthesis are not fully public, the key steps reported in the literature involve:

-

Minisci-type reaction: This radical substitution reaction is used to introduce a methyl group at the C7 position of the camptothecin core, forming 7-methylcamptothecin.

-

Mannich-type reaction: This reaction follows, converting the 7-methyl group into the final 7-[2-(N-isopropylamino)ethyl] side chain, which imparts water solubility to the molecule.[4]

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a critical enzyme involved in relaxing DNA supercoils during replication and transcription.[1][5][6]

Core Mechanism:

-

Inhibition of Topoisomerase I: this compound intercalates into the DNA and binds to the topoisomerase I-DNA complex.[5][7]

-

Stabilization of the Cleavable Complex: It stabilizes this covalent complex, trapping the enzyme and preventing the re-ligation of the single-strand DNA break it creates.[1][5][7]

-

Induction of Lethal DNA Damage: When the DNA replication machinery encounters this stabilized complex, the single-strand break is converted into a lethal, irreversible double-strand break.[1][5]

-

Apoptosis and Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[8][9][10]

This compound has a pIC₅₀ of 6.56 for the inhibition of topoisomerase I.[1] Studies in cervical cancer cells have shown that this compound treatment leads to increased expression of pro-apoptotic proteins such as BAX, cleaved PARP, and phosphorylated p53, confirming its role in inducing apoptosis.[9][10]

Preclinical Development

In Vitro Cytotoxicity and Activity

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. Preclinical studies found it to be more potent than topotecan in 14 out of 26 human cancer cell lines tested.[11]

| Cell Line | Cancer Type | IC₅₀ Value (ng/mL) | IC₅₀ Value (nM) | Reference(s) |

| Caski | Cervical Cancer | 30 | ~69.2 | [5][9] |

| HeLa | Cervical Cancer | 150 | ~346.0 | [5][9] |

| SiHa | Cervical Cancer | 150 | ~346.0 | [5][9] |

| U87 MG | Glioblastoma | - | 84.66 | [12] |

| U343 MG | Glioblastoma | - | 29.13 | [12] |

| U251 MG | Glioblastoma | - | 14.57 | [12] |

| LN229 | Glioblastoma | - | 9.07 | [12] |

Note: nM values are approximated based on a molar mass of 433.508 g/mol .

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models in mice confirmed the significant antitumor activity of this compound.

| Xenograft Model | Cancer Type | Dosing Schedule | Result | Reference(s) |

| HT-29 | Colon | Not Specified | 80% tumor regression | [11] |

| WIDR | Colon | Not Specified | 94% tumor regression | [11] |

| CX-1 | Colon | Not Specified | 76% tumor regression | [11] |

| LX-1 | Lung | Not Specified | 67% tumor regression | [11] |

| MX-1 | Breast | Not Specified | 87% tumor regression | [11] |

| SKOV-3 | Ovarian | Not Specified | 88% tumor regression | [11] |

| L1210 Leukemia | Leukemia | i.p. at MTD (25 mg/kg) on a Q4dx4 schedule | 212% increase in life span; 33% long-term survivors | [11] |

| CaSki | Cervical Cancer | 25 mg/kg, i.v. every 4 days for 16 days | Significant inhibition of tumor growth with no significant bodyweight loss | [9] |

Preclinical data suggested that this compound possesses a therapeutic margin four times higher than that of topotecan.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (CCK-8 Method)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, Caski) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: this compound is dissolved (e.g., in DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations (e.g., 0-600 ng/mL).[9] The medium in the wells is replaced with the drug-containing medium.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

Reagent Addition: After incubation, 10 µL of a Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[13][14]

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical procedure for evaluating antitumor efficacy in an animal model.

-

Animal Model: Immunocompromised mice (e.g., BALB/c-nude) are used.[15]

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ CaSki cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: this compound is administered intravenously (i.v.) according to a specific dose and schedule (e.g., 25 mg/kg every 4 days for 16 days).[9] The control group receives the vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set number of treatment cycles.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine significance.

Clinical Development

Pharmacokinetics in Humans

Phase I clinical trials have characterized the pharmacokinetic profile of this compound.

| Parameter | Value (at 0.50 mg/m²/d) | Unit | Reference(s) |

| Plasma Clearance | 5.78 ± 1.32 | L/h | [2][16] |

| Terminal Half-life (t½) | 8.55 ± 2.12 | h | [2][16] |

| Urinary Excretion | 37.36 ± 5.55 | % | [2][16] |

Pharmacokinetic analysis showed that co-administration with cisplatin did not significantly alter the pharmacokinetics of this compound.[2][16]

Clinical Efficacy and Safety

This compound has been evaluated in multiple clinical trials, primarily for small-cell lung cancer (SCLC) and ovarian cancer.

Phase I Studies:

-

In combination with cisplatin for extensive-stage SCLC, the maximum tolerated dose (MTD) was determined to be 0.50 mg/m²/day for 4 days, repeated every 3 weeks.[2][16]

-

The primary dose-limiting toxicity (DLT) was grade 4 neutropenia with fever.[2][16]

Phase II Studies:

-

SCLC (Second-line): A multicenter phase II study showed an overall response rate (ORR) of 24%, a median overall survival (mOS) of 9.9 months, and a 1-year survival rate of 38.3%.[17]

-

SCLC (First-line, single agent): In previously untreated extensive-stage SCLC, single-agent this compound yielded an ORR of 53.2% and a mOS of 10.4 months.[18]

-

Ovarian Cancer (Recurrent): A phase II trial of this compound combined with carboplatin in patients with recurrent ovarian cancer resulted in an ORR of 57.1%.[19]

Phase IIb Head-to-Head Comparison (this compound vs. Topotecan for relapsed SCLC): A randomized phase IIb trial provided critical comparative data.[20]

| Endpoint | This compound (0.5 mg/m²) | Topotecan (1.5 mg/m²) | p-value | Reference(s) |

| Objective Response Rate (ORR) | 33% | 21% | 0.09 | [3][20] |

| Disease Control Rate (DCR) | 85% | 70% | 0.030 | [3][20] |

| Median Overall Survival (mOS) | 13.2 months | 8.2 months | 0.018 | [20] |

| Treatment Completion (6 cycles) | 53% | 35% | 0.022 | [20] |

These results demonstrated that this compound was non-inferior to topotecan and showed a significantly longer median overall survival, suggesting it could be a valuable alternative for second-line SCLC treatment.[3][20]

Safety Profile: The most common and significant toxicity associated with this compound is hematologic.

-

Neutropenia: Grade 3/4 neutropenia is the most frequent adverse event, occurring in 71-88% of patients in various studies.[17][18]

-

Thrombocytopenia: Grade 3/4 thrombocytopenia has been reported in 12.9-40% of patients.[17][18]

-

Non-hematologic toxicities are generally mild and manageable.[2][17]

Conclusion

This compound (CKD-602) represents a successful second-generation camptothecin analogue, designed to overcome the limitations of the parent compound. Its development has yielded a potent, water-soluble topoisomerase I inhibitor with a well-defined mechanism of action. Preclinical studies demonstrated superior potency and a wider therapeutic margin compared to topotecan.[3][11] Clinical trials have confirmed its efficacy, particularly in small-cell lung cancer and ovarian cancer, with a manageable safety profile dominated by hematologic toxicity. The significantly improved overall survival in a head-to-head comparison with topotecan for relapsed SCLC underscores its clinical potential.[20] this compound stands as a valuable chemotherapeutic agent, providing a critical treatment option for patients with difficult-to-treat malignancies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Cytotoxic Chemotherapies in Small Cell Lung Carcinoma | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CKD-602, a topoisomerase I inhibitor, induces apoptosis and cell-cycle arrest and inhibits invasion in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin, CKD602, as a potent DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A multicenter phase II study of this compound, a new camptothecin analogue, as a second-line therapy in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A multicenter phase II study of this compound, new camptothecin analogue, in patients with previously untreated extensive stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Belotecan: A Semi-Synthetic Camptothecin Analogue for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Belotecan (marketed as Camtobell®) is a potent, semi-synthetic analogue of camptothecin, a naturally occurring quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, this compound has demonstrated significant anti-tumor activity and has been approved in South Korea for the treatment of small-cell lung cancer and ovarian cancer.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental methodologies for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Camptothecin and its analogues represent a critical class of chemotherapeutic agents that target DNA topoisomerase I, an enzyme essential for relieving torsional strain in DNA during replication and transcription.[3][4] this compound, chemically known as (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, is a water-soluble derivative designed to improve upon the pharmacokinetic and pharmacodynamic properties of the parent compound.[1][2] Its development has been driven by the need for more effective and better-tolerated topoisomerase I inhibitors in oncology.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically targeting the DNA topoisomerase I (Top1) enzyme. The core mechanism involves the stabilization of the covalent complex formed between Top1 and DNA, known as the cleavable complex.[1][3] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.[3] When the DNA replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks are generated, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][3][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis and Development of Novel Camptothecin Drugs: Ingenta Connect [ingentaconnect.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Pharmacological Profile of Belotecan Hydrochloride: A Technical Guide

Introduction

Belotecan hydrochloride (trade name: Camtobell®; developmental code: CKD-602) is a semi-synthetic derivative of camptothecin, a natural alkaloid.[1][2] It is classified as a potent inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[3][4][5] Developed by Chong Kun Dang Pharmaceutical Corp. in South Korea, this compound has been approved for the treatment of small cell lung cancer (SCLC) and ovarian cancer in that country.[1][3] Its mechanism of action, which involves the induction of lethal DNA damage in rapidly proliferating cancer cells, positions it as a significant agent in oncology.[1][6] This guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Topo I).[6][7] Topo I alleviates torsional strain during DNA replication by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then re-ligating the break.[6] this compound intervenes in this catalytic cycle by stabilizing the covalent complex formed between Topo I and the cleaved DNA strand.[3][6] This stabilization prevents the re-ligation step.[6]

When a DNA replication fork encounters this stabilized Topo I-DNA "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-strand DNA break.[1] The accumulation of these double-strand breaks triggers a cascade of cellular damage responses, leading to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][8][9]

Pharmacodynamics

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Topoisomerase I and significant cytotoxicity across a wide range of human cancer cell lines. Its efficacy varies depending on the cell line, as shown by the 50% inhibitory concentration (IC₅₀) values.

| Target / Cell Line | Cancer Type | IC₅₀ Value | Citation |

| Enzyme Target | |||

| DNA Topoisomerase I | - | 0.119 µg/mL | [8] |

| DNA Topoisomerase I | - | pIC₅₀ = 6.56 | [1] |

| Human Cancer Cell Lines | |||

| A549 | Lung | 9 ng/mL | [8] |

| HT-29 | Colon | 10.9 ng/mL | [8] |

| SKOV3 | Ovarian | 31 ng/mL | [8] |

| KATO III | Stomach | 160 ng/mL | [8] |

| MDA-MB-231 | Breast | 345 ng/mL | [8] |

| YD-38 | Oral Squamous | 0.05 µg/mL (at 72h) | [4] |

| YD-9 | Oral Squamous | 0.18 µg/mL (at 72h) | [4] |

| YD-8 | Oral Squamous | 2.4 µg/mL (at 72h) | [4] |

| LN229 | Glioma | 9.07 nM | [4] |

| U251 MG | Glioma | 14.57 nM | [4] |

| U343 MG | Glioma | 29.13 nM | [4] |

| U87 MG | Glioma | 84.66 nM | [4] |

In Vivo Activity

Preclinical studies using animal models have confirmed the anti-tumor activity of this compound. In a mouse xenograft model using Ca Ski cervical cancer cells, this compound administered at 25 mg/kg reduced tumor growth.[8] Similarly, in a mouse glioma model with U87MG cells, this compound demonstrated a significant anticancer effect.[4] Animal studies also indicated that this compound possesses greater anti-tumor efficacy and a wider therapeutic margin compared to topotecan.[10]

Pharmacokinetics

ADME Profile

This compound is administered intravenously.[3][6] Pharmacokinetic analysis from a Phase I study in SCLC patients, where this compound was co-administered with cisplatin, provided key parameters for the drug at a dose of 0.50 mg/m²/day. The co-administration of cisplatin did not appear to alter the pharmacokinetics of this compound when compared to historical controls.[11]

| Parameter | Description | Value (at 0.50 mg/m²/d) | Citation |

| Clearance | Plasma Clearance | 5.78 ± 1.32 L/h | [11] |

| T₁/₂ | Terminal Half-life | 8.55 ± 2.12 h | [11] |

| Excretion | Fraction Excreted in Urine | 37.36 ± 5.55% | [11] |

Drug Interactions

The metabolism of this compound may be affected by drugs that induce or inhibit cytochrome P450 enzymes, specifically CYP3A4, potentially leading to increased toxicity or reduced efficacy.[3] Concurrent use with other myelosuppressive agents is advised with caution due to the compounded risk of bone marrow suppression.[3]

Clinical Profile

Efficacy in Small Cell Lung Cancer (SCLC)

This compound has been evaluated as both a first-line and second-line therapy for SCLC.

| Study Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Citation |

| Phase II | First-line, Extensive-Disease SCLC (n=30) | This compound (0.5 mg/m²/d, D1-4) + Cisplatin (60 mg/m², D1), q3w | ORR: 70%, Median PFS: 6.9 months, Median OS: 19.2 months | [12] |

| Phase IIb | Second-line, Sensitive-Relapsed SCLC (n=164) | This compound (0.5 mg/m²/d, D1-5, q3w) vs. Topotecan | ORR: 33% vs 21% (p=0.09), DCR: 85% vs 70% (p=0.03), Median OS: 13.2 vs 8.2 months (HR=0.69) | [13] |

| Retrospective | Second-line, Relapsed/Refractory SCLC (n=50) | This compound (0.5 mg/m², D1-5, q3w) | Sensitive Relapse: ORR 20%, PFS 2.8 mo, OS 6.5 mo. Refractory Relapse: ORR 10%, PFS 1.5 mo, OS 4.0 mo | [14] |

ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DCR: Disease Control Rate

Efficacy in Ovarian Cancer

This compound has also shown promising activity in patients with recurrent ovarian cancer when used in combination with carboplatin.

| Study Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Citation |

| Phase II | Recurrent Ovarian Cancer (n=38) | This compound + Carboplatin | ORR: 57.1%, Complete Response Rate: 20% | [15] |

Safety and Tolerability

The most significant dose-limiting toxicity of this compound is myelosuppression. Common adverse events are generally manageable.

| Study Population | Grade 3/4 Adverse Events | Percentage of Patients | Citation |

| Second-line SCLC | Neutropenia | 54% | [14] |

| Thrombocytopenia | 38% | [14] | |

| Anemia | 32% | [14] | |

| First-line SCLC (with Cisplatin) | Neutropenia | 77% (23/30) | [12] |

| Febrile Neutropenia | 30% (9/30) | [12] | |

| Thrombocytopenia | 27% (8/30) | [12] |

Common non-hematologic side effects include nausea, vomiting, diarrhea, and fatigue.[3]

Mechanisms of Resistance

Resistance to this compound, like other camptothecins, is a multifactorial issue that can be acquired or intrinsic. Key mechanisms include:

-

Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) drug efflux pumps, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively transport this compound out of the cancer cell.[6][16]

-

Target Alteration: Mutations in the TOP1 gene can alter the structure of the topoisomerase I enzyme, reducing its affinity for the drug and preventing the formation of the stable cleavable complex.[6][17]

-

Target Downregulation: Decreased expression levels of topoisomerase I reduce the number of available targets for this compound.[16]

-

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently resolve the double-strand breaks induced by the drug.[6]

-

Inactivation of Damage Response: Alterations in cell cycle checkpoints and apoptotic pathways can allow cells to survive despite the presence of significant DNA damage.[16]

Key Experimental Protocols

In Vitro Cell Viability (MTS Assay)

This protocol is a generalized method for assessing the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., YD-8, YD-9, YD-38) in 96-well plates and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, and 10 µg/mL). Include a medium-only control.[4]

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours).[4]

-

Viability Measurement: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well. Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Data Analysis: Measure the absorbance of the formazan product at 490 nm using a plate reader. Calculate cell viability as a percentage relative to the control and determine IC₅₀ values.[4]

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a typical procedure for evaluating this compound's in vivo efficacy.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., U87MG glioma or Ca Ski cervical) into the flank of immunocompromised mice (e.g., nude mice).[4][8]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size.

-

Treatment: Randomize mice into control and treatment groups. Administer this compound intravenously at a specified dose and schedule (e.g., 25 mg/kg or 40-60 mg/kg, repeated every 4 days for a total of four doses). The control group receives a saline vehicle.[4][8]

-

Monitoring: Monitor tumor volume (typically calculated using the formula: (length × width²)/2) and mouse body weight regularly throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a fixed time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, toxicities, and tissue concentrations of this compound sprayed by rotational intraperitoneal pressurized aerosol chemotherapy in a pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound HCl | CAS:213819-48-8 | AxisPharm [axispharm.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multicenter phase 2 study of this compound, a new camptothecin analog, and cisplatin for chemotherapy-naive patients with extensive-disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and toxicity of this compound for relapsed or refractory small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Evolution of Resistance to Irinotecan in Cancer Cells Involves Generation of Topoisomerase-Guided Mutations in Non-Coding Genome That Reduce the Chances of DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Belotecan's Role in Inducing Apoptosis and DNA Damage: A Technical Guide

Introduction

Belotecan (marketed as Camtobell®) is a semi-synthetic camptothecin analogue that has demonstrated significant anti-tumor effects, particularly in small-cell lung cancer and ovarian cancer.[1][2][3] As a potent chemotherapeutic agent, its efficacy is rooted in its ability to function as a topoisomerase I inhibitor.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound induces DNA damage and subsequently triggers programmed cell death, or apoptosis, in cancer cells. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's core mechanism of action.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound's primary molecular target is DNA topoisomerase I, a critical enzyme responsible for relaxing torsional strain in DNA during replication and transcription.[2][4] The enzyme achieves this by creating transient single-strand breaks in the DNA, allowing the helix to unwind before the break is re-ligated.[4]

This compound exerts its cytotoxic effect by binding to and stabilizing the covalent complex formed between topoisomerase I and DNA.[2][4] This stabilization event prevents the enzyme from re-ligating the single-strand break it has created.[4] When a DNA replication fork encounters this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-stranded DNA break.[2] The accumulation of these double-stranded breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which ultimately leads to the death of the rapidly proliferating cancer cell.[2][4]

Induction of Apoptosis: The Signaling Cascade

The DNA damage instigated by this compound activates a complex network of signaling pathways that converge on the induction of apoptosis. This process is critical for eliminating genetically unstable cells and is a hallmark of the efficacy of DNA-damaging anticancer agents.[5] In response to this compound, cancer cells exhibit G2/M phase cell-cycle arrest and a marked increase in the expression of key apoptotic and cell cycle-related proteins.[1][6]

The signaling cascade often involves the tumor suppressor protein p53, which acts as a crucial sensor of cellular stress, including DNA damage.[1] Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins such as BAX.[1] BAX, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[7][8] A key substrate for these caspases is Poly (ADP-ribose) polymerase (PARP); its cleavage is a well-established marker of apoptosis.[1][9] Studies confirm that this compound treatment leads to increased expression of p53, BAX, and cleaved PARP in cancer cells.[1]

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, compiled from multiple studies, demonstrates that this compound is effective in the nanomolar to nanogram-per-milliliter range, highlighting its potent anti-cancer activity.

| Cell Line Type | Cell Line Name | IC50 Value | Citation |

| Cervical Cancer | Caski | 30 ng/mL | [1] |

| Cervical Cancer | HeLa | 150 ng/mL | [1] |

| Cervical Cancer | SiHa | 150 ng/mL | [1] |

| Glioma | LN229 | 9.07 nM | [6] |

| Glioma | U251 MG | 14.57 nM | [6] |

| Glioma | U343 MG | 29.13 nM | [6] |

| Glioma | U87 MG | 84.66 nM | [6] |

Note: Direct conversion of ng/mL to nM requires the molar mass of this compound (433.5 g/mol ). For example, 30 ng/mL is approximately 69.2 nM.

Experimental Protocols

The characterization of this compound's effects relies on a suite of established molecular and cell biology techniques. Below are detailed methodologies for key experiments used to assess DNA damage and apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-600 ng/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., PARP, cleaved PARP, BAX, p53).[1]

-

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-PARP, anti-BAX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

DNA Damage Detection (Comet Assay)

The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11]

-

Principle: Cells are embedded in agarose on a microscope slide and lysed, leaving behind the nuclear DNA (nucleoid). During electrophoresis, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[11]

-

Protocol:

-

Cell Preparation: Treat cells with this compound. After incubation, harvest the cells and resuspend them in cold PBS at a concentration of 1x10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized imaging software.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 8. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. championsoncology.com [championsoncology.com]

Belotecan: A Comprehensive Technical Guide to its Physical and Chemical Properties

Belotecan, a semi-synthetic camptothecin analogue, is a potent topoisomerase I inhibitor utilized in chemotherapy.[1][2] This guide provides an in-depth overview of its core physical and chemical characteristics, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white powder.[] It is stable at room temperature for up to 24 months when stored in a sealed container, protected from light and heat.[] The hydrochloride salt of this compound is also available and is more water-soluble.[4]

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1][5] |

| Synonyms | CKD-602, Camtobell | [][5] |

| Chemical Formula | C25H27N3O4 | [1][][5][6] |

| Molecular Weight | 433.51 g/mol | [][5][6] |

| Melting Point | 195-197°C | [] |

| Appearance | White to off-white powder | [] |

| Solubility (this compound free base) | Soluble in water, slightly soluble in dimethyl sulfoxide (DMSO). | [] |

| Solubility (this compound hydrochloride) | DMSO: ~14-47 mg/mLDimethyl formamide: ~20 mg/mLWater: ~4 mg/mLPBS (pH 7.2): ~0.16 mg/mlEthanol: Slightly soluble/Insoluble | [7][8] |

| pKa (Strongest Acidic) | 11.24 - 11.73 | [][9] |

| pKa (Strongest Basic) | 10.24 | [9] |

| logP | 1.6 | [6] |

| CAS Number | 256411-32-2 (free base)213819-48-8 (hydrochloride) | [][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting DNA topoisomerase I.[][10] Topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[10][11] this compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][10] This leads to an accumulation of single-strand breaks. When the DNA replication machinery encounters this stabilized complex, it results in the formation of lethal double-strand breaks, which triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[1][10]

This compound's Signaling Pathway to Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

Methodology:

-

Cell Seeding: Seed tumor cells (e.g., 3000 cells/well) in a 96-well flat-bottom plate and incubate to allow for cell attachment.[12]

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µg/mL) and a control (medium only) for specified time periods (e.g., 24, 48, 72 hours).[13]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

General Workflow for a Cell Viability Assay

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Belotecan's Interaction with Topoisomerase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belotecan, a semi-synthetic camptothecin analogue, is a potent anti-neoplastic agent with established efficacy against small-cell lung cancer and ovarian cancer. Its cytotoxic effects are primarily mediated through the inhibition of human DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth analysis of this compound's molecular mechanism, focusing on its target enzyme, binding site, and the subsequent signaling pathways leading to apoptosis. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental assays.

Introduction

DNA topoisomerase I is a vital nuclear enzyme that alleviates torsional strain in DNA by inducing transient single-strand breaks.[1] this compound, like other camptothecin derivatives, exerts its cytotoxic effect by trapping the enzyme in a covalent complex with DNA, known as the Top1-DNA cleavable complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single and, subsequently, lethal double-strand breaks when the replication fork collides with these complexes.[2] This ultimately triggers programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[2]

Target Enzyme: DNA Topoisomerase I

The primary and sole molecular target of this compound is human DNA topoisomerase I.[1][3] this compound functions as an interfacial inhibitor, meaning it does not bind to the enzyme or DNA alone but specifically to the transient Top1-DNA covalent complex.[2] This selective action is a hallmark of the camptothecin class of drugs.

Binding Site and Molecular Interactions

This compound, as a camptothecin analogue, binds at the site of DNA cleavage by intercalating between the upstream (-1) and downstream (+1) DNA base pairs.[2][4] This intercalation is the fundamental mechanism of stabilizing the cleavable complex. The planar polycyclic ring structure of the camptothecin scaffold facilitates this insertion into the DNA duplex at the enzyme-induced nick.[1][2]

Crystal structures of related camptothecin analogues, such as topotecan, in complex with Top1 and DNA have revealed key amino acid residues involved in the interaction. These include:

-

Arginine 364 (Arg364): This residue is crucial for the binding of all classes of topoisomerase I poisons.[1]

-

Asparagine 352 (Asn352) and Glutamic acid 356 (Glu356): These residues have been shown to adopt alternative side-chain conformations to accommodate the bound drug, suggesting their role in the specific interactions.[1]

The binding of this compound within this pocket prevents the 5'-hydroxyl end of the cleaved DNA strand from re-ligating, effectively trapping the enzyme on the DNA.[2]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against topoisomerase I and its cytotoxic effects on cancer cells have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| pIC50 (Topoisomerase I Inhibition) | 6.56 | Not Specified | [5] |

| IC50 (Cell Viability, 48h) | 30 ng/mL | Caski (Cervical Cancer) | [5] |

| 150 ng/mL | HeLa (Cervical Cancer) | [5] | |

| 150 ng/mL | SiHa (Cervical Cancer) | [5] |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method to determine the inhibitory activity of compounds like this compound on topoisomerase I.

Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel compared to its relaxed form. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

-

This compound (or other test inhibitor) at various concentrations

-